4,4-Dichloropentan-1-amine 4,4-Dichloropentan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13594727
InChI: InChI=1S/C5H11Cl2N/c1-5(6,7)3-2-4-8/h2-4,8H2,1H3
SMILES: CC(CCCN)(Cl)Cl
Molecular Formula: C5H11Cl2N
Molecular Weight: 156.05 g/mol

4,4-Dichloropentan-1-amine

CAS No.:

Cat. No.: VC13594727

Molecular Formula: C5H11Cl2N

Molecular Weight: 156.05 g/mol

* For research use only. Not for human or veterinary use.

4,4-Dichloropentan-1-amine -

Specification

Molecular Formula C5H11Cl2N
Molecular Weight 156.05 g/mol
IUPAC Name 4,4-dichloropentan-1-amine
Standard InChI InChI=1S/C5H11Cl2N/c1-5(6,7)3-2-4-8/h2-4,8H2,1H3
Standard InChI Key RRYZUGBGSULCFO-UHFFFAOYSA-N
SMILES CC(CCCN)(Cl)Cl
Canonical SMILES CC(CCCN)(Cl)Cl

Introduction

Structural and Chemical Properties

Molecular Architecture

The molecular formula of 4,4-dichloropentan-1-amine is C₅H₁₁Cl₂N, with a molecular weight of 180.05 g/mol. The compound’s structure consists of a five-carbon chain (pentane) with chlorine atoms substituents at the fourth carbon and an amine group (-NH₂) at the first carbon. This configuration introduces significant steric and electronic effects:

  • Steric hindrance: The proximity of two chlorine atoms on carbon 4 may restrict rotational freedom and influence reaction kinetics.

  • Electronic effects: The electron-withdrawing nature of chlorine atoms increases the acidity of adjacent hydrogen atoms, potentially enhancing reactivity in elimination or substitution reactions.

A comparison with structurally similar compounds highlights distinct features:

CompoundChlorine PositionsMolecular FormulaKey Distinguishing Feature
2,5-Dichloropentan-1-amine2 and 5C₅H₁₁Cl₂NChlorines at opposing ends of the chain
4,4-Dichloropentan-1-amine4 and 4C₅H₁₁Cl₂NGeminal chlorines on carbon 4
1,5-Dichloropentan-3-one1 and 5C₅H₈Cl₂OKetone group at carbon 3

Physicochemical Characteristics

Theoretical predictions based on chlorinated amine analogs suggest the following properties:

  • Boiling point: Estimated at 185–195°C due to polar amine and chlorine groups, which enhance intermolecular forces.

  • Solubility: Moderate solubility in polar solvents (e.g., ethanol, dimethyl sulfoxide) but limited solubility in nonpolar solvents.

  • Basicity: The amine group’s basicity is reduced compared to non-halogenated analogs due to the electron-withdrawing effect of chlorine (predicted pKa ≈ 8.5–9.0).

Synthesis and Industrial Production

Laboratory-Scale Synthesis

Two plausible synthetic routes for 4,4-dichloropentan-1-amine include:

Route 1: Direct Chlorination of Pentan-1-amine

  • Chlorination: Pentan-1-amine undergoes free-radical chlorination using Cl₂ under UV light. The reaction requires precise temperature control (40–60°C) to favor substitution at carbon 4.

  • Isolation: The dichlorinated product is isolated via fractional distillation.

  • Salt Formation: Reaction with HCl yields the hydrochloride salt for improved stability.

Route 2: Gabriel Synthesis

  • Phthalimide Protection: Pentan-1-amine is protected using phthalimide to prevent unwanted side reactions.

  • Chlorination: Selective chlorination at carbon 4 using N-chlorosuccinimide (NCS) in the presence of a radical initiator.

  • Deprotection: Hydrazine hydrolysis releases the free amine.

Industrial Manufacturing Challenges

Industrial production faces hurdles such as:

  • Regioselectivity: Achieving high yields of the 4,4-dichloro isomer requires advanced catalysts or directing groups.

  • Purification: Separation from mono- and tri-chlorinated byproducts necessitates energy-intensive distillation or chromatography.

Reactivity and Chemical Transformations

Nucleophilic Substitution

The chlorine atoms at carbon 4 are susceptible to nucleophilic substitution (SN2) under basic conditions:

  • Reagents: NaOH, KCN, or amines.

  • Products: Substituted amines (e.g., 4-cyano-4-chloropentan-1-amine) or ethers.

Reduction and Oxidation

  • Reduction: Catalytic hydrogenation (H₂/Pd) removes chlorine atoms, yielding pentan-1-amine.

  • Oxidation: Strong oxidizers (e.g., KMnO₄) convert the amine to a nitro group or degrade the carbon chain.

Cyclization Reactions

Intramolecular reactions may form five-membered rings under specific conditions:

  • Example: Reaction with thiourea could yield a thiazolidine derivative, a motif common in bioactive molecules.

Industrial Applications

Polymer Chemistry

As a crosslinking agent, 4,4-dichloropentan-1-amine could enhance the thermal stability of epoxy resins or polyurethanes. Its bifunctional chlorine groups may facilitate covalent bonding between polymer chains.

Agrochemical Development

Structure-activity relationship (SAR) models indicate potential as a herbicide precursor. The chlorine atoms might interfere with plant amino acid biosynthesis pathways, analogous to chlorinated phenoxy herbicides.

Comparison with Structural Analogs

Feature4,4-Dichloropentan-1-amine2,5-Dichloropentan-1-amine1,5-Dichloropentan-3-one
Chlorine PositioningGeminal (C4)Vicinal (C2 and C5)Terminal (C1 and C5)
ReactivityHigh steric hindranceModerateKetone-dominated
Bioactivity PotentialEnzyme inhibitionUnclearAntimicrobial

Future Research Directions

  • Synthetic Optimization: Development of regioselective chlorination methods.

  • Biological Screening: In vitro assays against microbial and cancer cell lines.

  • Computational Studies: Molecular dynamics simulations to predict protein binding affinities.

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